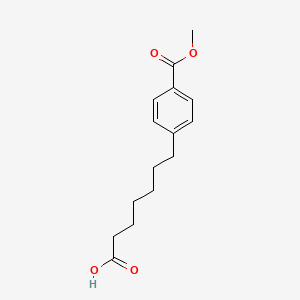

7-(4-(Methoxycarbonyl)phenyl)heptanoic acid

Description

Properties

Molecular Formula |

C15H20O4 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

7-(4-methoxycarbonylphenyl)heptanoic acid |

InChI |

InChI=1S/C15H20O4/c1-19-15(18)13-10-8-12(9-11-13)6-4-2-3-5-7-14(16)17/h8-11H,2-7H2,1H3,(H,16,17) |

InChI Key |

ZEPSWBYWNQHMQZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(Methoxycarbonyl)phenyl)heptanoic acid typically involves the esterification of 4-(methoxycarbonyl)benzoic acid with heptanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 7-(4-(Methoxycarbonyl)phenyl)heptanoic acid may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

7-(4-(Methoxycarbonyl)phenyl)heptanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- 7-(4-(Methoxycarbonyl)phenyl)heptanoic acid serves as a versatile building block in the synthesis of various pharmaceutical agents. Its ability to form derivatives allows for the customization of compounds tailored for specific therapeutic targets.

- The compound has been investigated for its potential use in creating anti-cancer agents, particularly those targeting histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival .

-

Biological Activity :

- Interaction studies reveal that this compound may exhibit significant biological activity, including potential anti-inflammatory and anti-cancer properties. Research has shown that derivatives of this compound can induce apoptosis in cancer cells, suggesting its utility in oncology .

- Its structural similarities with other bioactive compounds enhance its therapeutic profile, making it a candidate for further exploration in medicinal chemistry.

Organic Synthesis

7-(4-(Methoxycarbonyl)phenyl)heptanoic acid is utilized as an intermediate in organic synthesis:

- Synthesis of Derivatives : The compound can be transformed into various derivatives through established synthetic methods, allowing researchers to explore new chemical entities with tailored properties.

- Reactivity Studies : The unique structure facilitates studies on reactivity patterns, enabling the development of new synthetic pathways that can lead to novel compounds with potential applications across different fields.

Case Study 1: Synthesis and Evaluation of Anticancer Activity

In a study focused on the synthesis of high-affinity folate receptor-specific agents, 7-(4-(Methoxycarbonyl)phenyl)heptanoic acid was synthesized and evaluated for its anticancer properties. The results indicated that derivatives exhibited enhanced cytotoxicity against specific cancer cell lines, highlighting the compound's potential as a lead structure for drug development .

Case Study 2: Structure-Activity Relationship Studies

Research involving structure-activity relationship studies demonstrated that modifications to the methoxycarbonyl group significantly influenced the biological activity of the compound. This finding underscores the importance of structural optimization in developing effective therapeutic agents .

Mechanism of Action

The mechanism of action of 7-(4-(Methoxycarbonyl)phenyl)heptanoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

7-Phenylheptanoic acid: Lacks the methoxycarbonyl group, resulting in different chemical properties and reactivity.

4-(Methoxycarbonyl)benzoic acid: Contains the methoxycarbonyl group but lacks the heptanoic acid chain.

Uniqueness

7-(4-(Methoxycarbonyl)phenyl)heptanoic acid is unique due to the combination of the heptanoic acid chain and the methoxycarbonyl-substituted phenyl ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

7-(4-(Methoxycarbonyl)phenyl)heptanoic acid, a compound with the molecular formula C15H20O4, is notable for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Synthesis

The synthesis of 7-(4-(Methoxycarbonyl)phenyl)heptanoic acid has been reported in various studies. One notable method involves the reaction of appropriate starting materials under controlled conditions to yield high-purity crystals. For example, a yield of 94% was achieved with a melting point of 66–67 °C .

Biological Properties

7-(4-(Methoxycarbonyl)phenyl)heptanoic acid exhibits several biological activities, particularly in the realm of cancer research and antifolate drug development. Its structure enables it to interact with folate receptors, which are often overexpressed in various tumors.

Antifolate Activity

Research indicates that derivatives of this compound can inhibit key enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis in cancer cells. In vitro studies have shown that compounds related to 7-(4-(Methoxycarbonyl)phenyl)heptanoic acid can effectively inhibit cell growth in leukemia models when tested against classical antifolates like methotrexate .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 7-(4-(Methoxycarbonyl)phenyl)heptanoic acid:

- In Vitro Cytotoxicity : A study assessed the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant growth inhibition at low concentrations (IC50 values ranging from 12.8 µg/mL to 8.1 µg/mL against MCF-7 breast cancer cells) .

- Mechanism of Action : The mechanism involves selective uptake by folate receptors (FRs), where the presence of excess folic acid can diminish the cytotoxic effects, indicating a specific targeting mechanism .

- Comparative Efficacy : Comparative studies have shown that while traditional antifolates like methotrexate exhibit certain levels of toxicity to normal tissues, compounds derived from 7-(4-(Methoxycarbonyl)phenyl)heptanoic acid showed reduced toxicity profiles, making them promising candidates for further development .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 7-(4-(methoxycarbonyl)phenyl)heptanoic acid, and how are yields optimized?

- Methodological Answer : The compound is synthesized via a multi-step protocol involving reflux in tetrahydrofuran (THF) with subsequent flash chromatography purification (hexane/ethyl acetate, 3:1). Optimal yields (94%) are achieved by controlling reaction time and temperature during esterification and carboxyl group activation. Post-synthesis, the product is characterized by melting point analysis (66–67°C) and thin-layer chromatography (TLC) for purity validation .

Q. What analytical techniques are critical for characterizing 7-(4-(methoxycarbonyl)phenyl)heptanoic acid?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify the methoxycarbonyl and heptanoic acid moieties. For example, the methoxy group appears as a singlet at δ 3.89 ppm in ¹H NMR. Melting point determination and high-resolution mass spectrometry (HRMS) further validate purity and molecular weight (264.27 g/mol) .

Q. How does the compound’s solubility profile influence its utility in organic synthesis?

- Methodological Answer : The compound’s limited water solubility necessitates the use of polar aprotic solvents (e.g., THF, DMF) for reactions. This property is leveraged in purification steps, where precipitation in aqueous acidic conditions isolates the product. Solubility challenges are mitigated by derivatization (e.g., methyl ester formation) to enhance compatibility with hydrophobic reactants .

Q. What is the role of 7-(4-(methoxycarbonyl)phenyl)heptanoic acid as a building block in medicinal chemistry?

- Methodological Answer : Its carboxylic acid and aryl ester groups enable diverse functionalization. For example, it serves as a precursor in histone deacetylase (HDAC) inhibitor synthesis, where the heptanoic acid chain is coupled to thiazole- or benzamide-based scaffolds via amide bond formation. This modularity supports structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for derivatives of this compound?

- Methodological Answer : Contradictory results (e.g., variable enzyme inhibition efficacy) may arise from differences in assay conditions (pH, temperature) or impurity profiles. To address this, researchers should:

- Standardize biological assays using validated protocols (e.g., HDAC inhibition via fluorometric kits).

- Re-synthesize derivatives with rigorous purity checks (HPLC ≥95%).

- Perform dose-response curves to compare IC₅₀ values across studies .

Q. What strategies optimize the coupling efficiency of 7-(4-(methoxycarbonyl)phenyl)heptanoic acid with heterocyclic amines?

- Methodological Answer : Low coupling yields in amide bond formation are addressed by:

- Activating the carboxylic acid with HATU or EDCI/HOBt to form reactive intermediates.

- Using anhydrous conditions (e.g., dry DMF) to prevent hydrolysis.

- Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density functional theory (DFT) calculations assess electron density distribution, identifying nucleophilic/electrophilic sites. For instance, the para-methoxycarbonyl group’s electron-withdrawing effect directs electrophilic substitutions to the meta position. Molecular docking simulations further predict binding affinities to biological targets (e.g., HDAC active sites) .

Q. What experimental controls are critical when studying the compound’s metabolic stability in vitro?

- Methodological Answer : To avoid false negatives in metabolic assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.